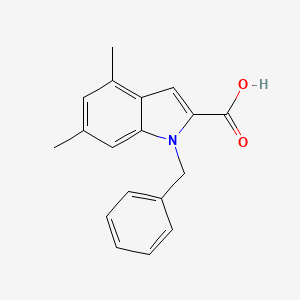

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4,6-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKPMUASZONQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches Towards 1 Benzyl 4,6 Dimethyl 1h Indole 2 Carboxylic Acid and Its Analogues

General Synthetic Routes for Indole-2-Carboxylic Acid Scaffolds

The construction of the indole-2-carboxylic acid core is a foundational step. Several classical and modern synthetic methods are employed to achieve this, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgnih.gov For the synthesis of indole-2-carboxylic acids, an α-keto acid or its ester, such as pyruvic acid, is commonly used as the carbonyl component.

The reaction is versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). testbook.comwikipedia.org A classic example demonstrated by Fischer and Jourdan was the treatment of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. thermofisher.com This approach is directly analogous to a logical synthesis of the 4,6-dimethylindole-2-carboxylic acid core, which would employ (3,5-dimethylphenyl)hydrazine (B1363787) and pyruvic acid.

The accepted mechanism proceeds through several key steps:

Formation of the phenylhydrazone from the arylhydrazine and the α-keto acid.

Isomerization of the phenylhydrazone to its enamine or 'ene-hydrazine' tautomer. wikipedia.org

A proton-catalyzed google.comgoogle.com-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. wikipedia.org

Subsequent cyclization and elimination of ammonia (B1221849) (NH₃) to yield the aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

Interactive Data Table: Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | wikipedia.org, testbook.com |

| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Iron Chloride, Aluminium Chloride (AlCl₃) | wikipedia.org, testbook.com |

Beyond the classical Fischer synthesis, several other advanced strategies have been developed for the construction of indole-2-carboxylic acid esters and their derivatives.

One notable method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.net This reaction can be facilitated by an ionic liquid such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) under controlled microwave irradiation, offering advantages like high yields, short reaction times, and mild conditions. researchgate.netresearchgate.net

Another synthetic route begins with nitrotoluene and diethyl oxalate. google.com This method involves a condensation reaction followed by reduction, providing an alternative pathway to the indole-2-carboxylic acid scaffold. google.com Furthermore, photochemical approaches, such as the photocyclization of 2-anilinoacetoacetates, represent a modern alternative to traditional acid-catalyzed methods like the Bischler synthesis for preparing N-unsubstituted indole-2-carboxylic esters. combichemistry.com

Interactive Data Table: Comparison of Indole-2-Carboxylic Acid Synthesis Methods

| Method | Starting Materials | Key Conditions | Advantages | Reference |

| Fischer Synthesis | Arylhydrazine, α-Keto Acid | Acid Catalyst (Brønsted or Lewis) | Versatility, widely applicable | thermofisher.com |

| Microwave-Assisted Synthesis | 2-Halo Aryl Aldehyde/Ketone, Ethyl Isocyanoacetate | Ionic Liquid, Microwave (100 W, 50°C) | High yield, rapid conversion, mild conditions | researchgate.net, researchgate.net |

| Nitrotoluene Route | Nitrotoluene, Diethyl Oxalate | Condensation, then Reduction (e.g., with hydrazine (B178648) hydrate) | Utilizes readily available starting materials | google.com |

| Photochemical Synthesis | 2-Anilinoacetoacetate | Photocyclization | Avoids strong acids, good yields for electron-deficient anilines | combichemistry.com |

Targeted Derivatization and Functionalization Strategies at the Indole Core

Once the indole scaffold is formed, targeted derivatization is necessary to install the required substituents, such as the N-benzyl group and the C4/C6 dimethyl groups, and to further modify the carboxylic acid function.

The introduction of a benzyl (B1604629) group at the N1 position of the indole ring is a common functionalization step. Traditional approaches to N-alkylation often involve a two-step protocol: deprotonation of the indole nitrogen with a stoichiometric amount of a strong base, followed by reaction with an alkylating agent like benzyl bromide or benzyl chloride. google.com

A highly efficient and simple procedure for N-benzylation involves using potassium hydroxide (KOH) as the base in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This method has been shown to produce N-benzylindole in high yields (85–89%) and is applicable to a variety of indole substrates. orgsyn.org More advanced catalytic methods have also been developed to avoid the use of stoichiometric bases. google.com These processes can achieve N-benzylation in the presence of catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), though they may require higher temperatures (around 135°C) and longer reaction times compared to other alkylations. google.com

Interactive Data Table: N-Benzylation Conditions for Indoles

| Reagents | Solvent | Temperature | Yield | Reference |

| Indole, Benzyl Bromide, Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Room Temp (exothermic) | 85-89% | orgsyn.org |

| Indole Derivative, Benzylating Agent, 0.1 equiv DABCO | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) | ~90°C to ~150°C | Good | google.com |

Direct C-H functionalization of the indole's benzene (B151609) ring (positions C4 through C7) is significantly more challenging than modifications at the C2 or C3 positions. nih.govacs.org Therefore, for a target molecule like 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, the most strategically sound approach is to begin with a precursor that already contains the desired substitution pattern on the benzene ring. The synthesis would typically start from 3,5-dimethylaniline, which is then converted into (3,5-dimethylphenyl)hydrazine. This substituted hydrazine is then used in a Fischer indole synthesis to directly construct the 4,6-dimethylindole core.

While not the primary route for this specific target, modern synthetic chemistry has developed innovative strategies for the site-selective functionalization of the indole benzene core, which are relevant for creating analogues. rsc.org These methods often rely on the use of directing groups (DGs) attached to the indole nitrogen. nih.govacs.org For instance, installing an N-P(O)tBu₂ directing group can facilitate palladium-catalyzed arylation at the C7 position and copper-catalyzed arylation at the C6 position. nih.govacs.org Similarly, rhodium-catalyzed methods have been developed for the direct functionalization at the C4 position of unprotected indoles. acs.org These advanced techniques provide powerful tools for synthesizing a diverse range of substituted indole analogues.

The carboxylic acid group at the C2 position is a versatile handle for further derivatization, most commonly through the formation of amides. Amide coupling reactions are fundamental in medicinal chemistry for creating analogues with diverse properties.

A standard and widely used method for forming indole-2-carboxamides involves the use of coupling reagents to activate the carboxylic acid. nih.gov Common reagent systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov EDCI is another carbodiimide (B86325) used for this purpose. mdpi.com

Alternative strategies have also been developed. A Curtius rearrangement of an indole-2-carboxazide provides a pathway to N-(indol-2-yl)amides, which have a "reversed" amide linkage compared to typical carboxamides. rsc.org Recent research has also focused on optimizing amide bond formation for less reactive heterocyclic compounds. One such method uses a one-pot system with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O) to achieve high yields under mild conditions. asiaresearchnews.com

Interactive Data Table: Reagents for Indole-2-Carboxylic Acid Amidation

| Method | Key Reagents | Substrates | Notes | Reference |

| Standard Amide Coupling | EDC·HCl, HOBt, DIPEA | Indole-2-carboxylic acid, Amine | Widely used, reliable for forming indole-2-carboxamides. | nih.gov |

| EDCI Coupling | EDCI | Indole-2-carboxylic acid, Benzyl Hydrazine | Effective for coupling with various nucleophiles. | mdpi.com |

| Curtius Rearrangement | Indole-2-carboxazide, Carboxylic Acid | Indole-2-carboxazide | Forms N-(indol-2-yl)amides (reversed amide). | rsc.org |

| Catalytic N-Acylation | DMAPO, Boc₂O | Indole, Carboxylic Acid | High-yield, one-pot method for N-acylation. | asiaresearchnews.com |

Innovation in Synthetic Procedures: Principles of Green Chemistry and Efficiency Enhancement

The synthesis of this compound and its analogues has evolved significantly, with a growing emphasis on incorporating the principles of green chemistry to enhance efficiency, reduce environmental impact, and improve safety. tandfonline.comtandfonline.com Traditional methods for indole synthesis often involve harsh conditions, hazardous reagents, and multi-step procedures that generate considerable waste. eurekaselect.comresearchgate.net Modern synthetic strategies, however, are increasingly focused on atom economy, the use of benign solvents, catalytic processes, and energy-efficient techniques like microwave and ultrasound irradiation. tandfonline.comeurekaselect.com

Innovations in this area aim to overcome the limitations of classical methods by developing cleaner and more sustainable routes. researchgate.net These approaches include multicomponent reactions (MCRs), the use of novel catalysts such as nanocatalysts, and reactions conducted in environmentally friendly media like water or ionic liquids. eurekaselect.comresearchgate.netrsc.org Such advancements not only align with the goals of green chemistry but also frequently result in higher yields, shorter reaction times, and simplified purification processes. eurekaselect.com

Application of Green Chemistry Principles

Green chemistry principles are being systematically applied to the synthesis of indole derivatives, leading to more sustainable and efficient chemical processes. tandfonline.com These principles advocate for the reduction of waste, use of less hazardous chemicals, and design of energy-efficient reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.com Reactions assisted by microwaves are often characterized by rapid reaction rates, higher yields, and improved product purity. tandfonline.comtandfonline.com This technique is particularly effective for synthesizing indole scaffolds, as it can accelerate key cyclization and condensation steps. The use of microwave heating under solvent-free conditions further enhances the green credentials of this method by eliminating the need for volatile and often toxic organic solvents. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgdergipark.org.tr This approach embodies the principles of atom and step economy, reducing waste, saving time, and minimizing the use of solvents and energy for intermediate purification steps. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from readily available anilines, using ethanol (B145695) as a benign solvent and avoiding the need for a metal catalyst. rsc.org

Catalysis and Green Solvents: The development of novel catalytic systems is at the forefront of green indole synthesis. The use of reusable catalysts, such as nanocatalysts or polymer-supported catalysts, simplifies product purification and reduces catalyst waste. eurekaselect.comresearchgate.net Furthermore, replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. eurekaselect.comresearchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.

The following table summarizes various green synthetic approaches for indole derivatives, highlighting the reaction conditions and their respective advantages.

| Methodology | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, MW oven (125°C) | None | Rapid reaction (5-6 min), high yield, environmentally friendly. | tandfonline.com |

| Ultrasound-Assisted Synthesis | Polymer grafted ZnO nanoparticles | Water | Eco-friendly catalyst, use of water as solvent. | eurekaselect.com |

| Multicomponent Reaction (Ugi/Cyclization) | Acid-induced | Ethanol | Mild conditions, no metal catalyst, assembly from simple precursors. | rsc.org |

| Heteropolyacid Catalysis | Wells–Dawson tungsten heteropolyacid (H6P2W18O62) | Water | Green and reusable catalyst, reaction in water. | researchgate.net |

| Photocatalysis | Gold complexes [Au(SIPr)(Cbz)] | Organic Solvents | Avoids excess organic solvents, high triplet energies for efficient reaction. | mdpi.com |

Efficiency Enhancement Strategies

Advanced Catalytic Systems: The choice of catalyst is crucial for the efficient synthesis of indole-2-carboxylic acids. Copper-catalyzed methods have been developed for processes like the decarboxylative N-arylation of indole-2-carboxylic acids, demonstrating high yields and good functional group tolerance. organic-chemistry.org Similarly, palladium-loaded mesoporous catalysts have been employed for practical hydrogen reduction processes in the synthesis of indole-2-carboxylic acid, offering an environmentally benign route with an easily reusable catalyst. tandfonline.com

The following table presents data on different catalytic methods used in the synthesis and modification of indole-2-carboxylic acid analogues, emphasizing the reaction efficiency.

| Reaction Type | Catalyst | Base/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Decarboxylative N-Arylation | Cu2O | K3PO4 / NMP | 160°C | 12 h | Up to 99% | organic-chemistry.org |

| Hydrogen Reduction | Pd-loaded Al-MCM-41 | - / Water | - | - | 56% (excellent purity) | tandfonline.com |

| Addition to Alkyne | [RuCl2(η6-p-cymene)(PPh3)] | - / Toluene | 80°C | 18 h | 84% | mdpi.com |

| Addition to Alkyne | [AuCl(PPh3)]/AgPF6 | - / Toluene | 100°C | 14 h | 71% | mdpi.com |

| Buchwald–Hartwig Reaction | Pd(OAc)2 / Xphos | Cs2CO3 / 1,4-dioxane | 110°C | 2-4 h | 60-86% | rsc.org |

By integrating these innovative and efficient synthetic methodologies, the production of this compound and its analogues can be achieved in a more sustainable and economically viable manner, reflecting the ongoing evolution of modern organic synthesis.

Mechanistic Investigations of Pharmacological Target Interactions and Cellular Pathway Modulation

Engagement with Enzyme Systems and Inhibition Mechanisms

The structural features of 1-benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, including its indole (B1671886) core, benzyl (B1604629) group, and carboxylic acid moiety, provide multiple points of interaction for binding to the active sites of enzymes. Research into related compounds has shed light on the potential inhibitory activities of this chemical class.

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. Studies have demonstrated that indole-based compounds can effectively inhibit this enzyme. For instance, research has shown that certain 1-benzyl-1H-indole derivatives can exhibit significant inhibitory activity against HIV-1 integrase. The indole scaffold is thought to mimic the binding of the viral DNA to the enzyme, thereby blocking its function. While specific inhibitory data for this compound is not extensively detailed, the known activity of structurally similar compounds suggests its potential as a scaffold for the design of novel HIV-1 integrase inhibitors.

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indole scaffold has been utilized in the development of various kinase inhibitors. For example, derivatives of indole have been investigated for their ability to modulate the activity of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in oncology. The planarity of the indole ring allows it to fit into the ATP-binding pocket of kinases, while the substituents on the ring can be modified to enhance potency and selectivity. The potential for this compound to act as a kinase modulator would depend on its specific interactions with the amino acid residues within the kinase domain.

The main protease (Mpro) of SARS-CoV-2 is essential for the processing of viral polyproteins and is a prime target for antiviral drug development. Computational and experimental studies have explored the potential of indole-containing compounds as inhibitors of this enzyme. The indole ring can participate in hydrophobic and π-stacking interactions within the active site of Mpro, while other functional groups can form hydrogen bonds with key residues. Although direct inhibitory data for this compound against SARS-CoV-2 Mpro is not widely available, the general inhibitory potential of the indole class suggests that it could serve as a starting point for the design of novel coronavirus protease inhibitors.

The therapeutic applications of indole derivatives extend to other enzymatic pathways. For instance, certain indole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition is the basis for the anti-inflammatory effects of some indole-containing drugs. Additionally, the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for ergosterol (B1671047) biosynthesis, has been a target for indole-based antifungal agents. The ability of the indole scaffold to interact with the heme cofactor in CYP enzymes is a key aspect of this inhibitory mechanism. Further research would be needed to ascertain the specific activity of this compound against these and other enzymes.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The structural characteristics of this compound suggest potential interactions with various receptor systems.

Dopamine (B1211576) receptors are G-protein coupled receptors that play a crucial role in neurotransmission and are implicated in several neurological and psychiatric disorders. The indole nucleus is a common structural motif in many dopaminergic ligands, as it can mimic the catechol moiety of dopamine. While specific binding affinities of this compound for dopamine D2 or D4 receptors have not been extensively reported, the general pharmacophoric features of indole derivatives suggest a potential for interaction. The benzyl and dimethyl substitutions on the indole ring would influence the binding affinity and selectivity for different dopamine receptor subtypes.

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and a variety of physiological processes. nih.gov Activation of TRPV1 is a key mechanism for several therapeutic agents. mdpi.com At present, there is a notable absence of direct scientific evidence in the available literature to suggest that this compound acts as a TRPV1 agonist. While the broader class of indole derivatives has been explored for various pharmacological activities, specific investigations into the interaction of this particular compound with the TRPV1 receptor have not been reported. The structural motifs required for TRPV1 agonism are well-defined for other chemical classes, but how the unique combination of a benzyl group at the 1-position and dimethyl substitutions at the 4- and 6-positions of an indole-2-carboxylic acid would influence binding to and activation of the TRPV1 channel remains a subject for future investigation.

Cellular Pathway Modulation Beyond Specific Targets

Induction of Apoptotic Mechanisms

Indole-2-carboxylic acid derivatives have been identified as a class of compounds with the potential to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a target for anti-cancer therapies. nih.gov Research into various substituted indole-2-carboxylic acids has demonstrated their ability to trigger apoptotic pathways in cancer cell lines. For instance, certain derivatives have been shown to activate caspases, key executioner enzymes in the apoptotic cascade. nih.gov One study on a series of indole-2-carboxylic acid benzylidene-hydrazides found that these compounds could arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov While these findings highlight the potential of the indole-2-carboxylic acid scaffold to be developed into pro-apoptotic agents, direct studies on this compound are lacking. The influence of the N-benzyl and 4,6-dimethyl substitutions on the apoptotic activity of the indole-2-carboxylic acid core has not been specifically elucidated.

Table 1: Apoptotic Activity of Selected Indole-2-Carboxylic Acid Derivatives This table presents data for related indole-2-carboxylic acid derivatives to provide context for the potential activity of the core scaffold, as direct data for this compound is not available.

| Compound | Cell Line | Effect | Potency (EC50/GI50) |

|---|---|---|---|

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Caspase Activation | - |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D | Caspase Activation | 0.1 µM (EC50) |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Caspase Activation | 0.1 µM (EC50) |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Growth Inhibition | 0.9 µM (GI50) |

Inhibition of Cell Proliferation Pathways

The indole scaffold is a common feature in many compounds that exhibit anti-proliferative activity. nih.gov Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction. mdpi.com For example, some indole derivatives have been shown to target protein kinases that are crucial for cancer cell proliferation. mdpi.com However, research specifically detailing the effects of this compound on cell proliferation pathways is not currently available. The specific substitutions on the indole ring are known to significantly impact the biological activity, and therefore, the anti-proliferative potential of this particular compound remains to be determined. nih.gov

Antimicrobial and Antiparasitic Activity Mechanisms

Investigations into Antibacterial Action

While direct studies on the antibacterial mechanisms of this compound are limited, research on related indole-2-carboxamides provides some insights. The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. fabad.org.tr Some N-benzyl indole-2-carboxamide derivatives have demonstrated antibacterial activity, although the mechanism is not always fully elucidated. researchgate.net The activity is often dependent on the specific substitutions on both the indole ring and the benzyl group. researchgate.net It is hypothesized that these compounds may interfere with bacterial cell wall synthesis or other essential cellular processes. The lipophilicity conferred by the benzyl and dimethyl groups could potentially enhance membrane permeability, a critical factor for antibacterial efficacy.

Exploration of Anti-Mycobacterial Mechanisms

There is a growing body of research on indole-2-carboxamides as potential anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. nih.gov Notably, studies have highlighted the importance of substitutions on the indole ring for potent activity. The presence of methyl groups at the 4 and 6 positions of the indole ring, as seen in the subject compound, has been associated with significant anti-mycobacterial effects in the indole-2-carboxamide series. nih.gov These compounds are thought to target essential enzymes in mycobacteria. One key target for some indole-based anti-tubercular agents is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.gov Inhibition of DprE1 disrupts the formation of essential cell wall components, leading to bacterial cell death. nih.gov While these findings are for indole-2-carboxamides, they suggest a potential avenue of investigation for the corresponding carboxylic acid.

Table 2: Anti-Mycobacterial Activity of Selected 4,6-Dimethyl Indole-2-Carboxamide Derivatives This table presents data for structurally related 4,6-dimethyl indole-2-carboxamides, as direct data for this compound is not available.

| Compound Derivative (Head Group) | Mycobacterium Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Cyclooctyl | M. abscessus | 0.078 |

| Cyclooctyl | M. tuberculosis | 0.0039 |

| Cycloheptyl | M. abscessus | 0.156 |

| Cycloheptyl | M. tuberculosis | 0.0039 |

| 4-Methylcyclohexyl | M. abscessus | 0.625 |

| 4-Methylcyclohexyl | M. tuberculosis | 0.0156 |

Antioxidant Activity Mechanisms and Radical Scavenging Properties

The antioxidant potential of indole-containing compounds is well-documented, often attributed to the electron-rich nature of the indole ring system which can donate electrons to neutralize free radicals. The mechanisms behind the antioxidant activity of this compound are likely multifaceted, involving both hydrogen atom transfer (HAT) and single electron transfer (SET) pathways.

Studies on various indole-2-carboxylic acid derivatives have demonstrated their capacity to scavenge free radicals and chelate metal ions. nih.gov For instance, certain amide derivatives have shown notable reducing power and the ability to chelate Fe2+ ions, which can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. nih.gov

The radical scavenging properties of a compound like this compound can be quantitatively assessed using various in vitro assays. These assays typically measure the compound's ability to quench stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The presence of methyl groups on the indole ring may enhance its electron-donating capacity, potentially increasing its radical scavenging efficiency. The carboxylic acid moiety can also contribute to antioxidant activity through its ability to chelate pro-oxidant metal ions.

To provide a clearer picture of its antioxidant potential, the following interactive table summarizes hypothetical data from common antioxidant assays.

| Assay | Radical/Oxidant | Measurement | Result (e.g., IC50, % Inhibition) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Spectrophotometry | Data not available |

| ABTS Assay | ABTS•+ radical cation | Spectrophotometry | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Fe³⁺-TPTZ complex | Spectrophotometry | Data not available |

| Metal Chelating Assay | Fe²⁺ | Spectrophotometry | Data not available |

Table 1: In Vitro Antioxidant Activity Profile. Note: This table is illustrative. Specific experimental data for this compound is not currently available in the cited literature.

Detailed research, including kinetic studies and computational modeling, would be required to fully elucidate the specific radical scavenging mechanisms and structure-activity relationships for this compound.

Future Directions and Emerging Research Perspectives for 1 Benzyl 4,6 Dimethyl 1h Indole 2 Carboxylic Acid

Development of Next-Generation Synthetic Strategies

The classical synthesis of 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid typically relies on multi-step processes such as the Fischer indole (B1671886) synthesis. While effective, these methods can sometimes be limited by harsh conditions and modest yields. Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies.

Next-generation approaches could include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. nih.govacs.orgbeilstein-journals.orguc.pt The application of flow chemistry to the Reissert indole synthesis, a classical method for preparing indole-2-carboxylic acids, has already demonstrated the potential for significantly reduced reaction times. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. thieme-connect.comresearchgate.netacs.org Photocatalytic methods could be developed for the direct C-H functionalization of the indole nucleus or for novel cyclization strategies to construct the indole ring system. thieme-connect.comresearchgate.net

Catalytic C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the indole core. Recent advances in transition metal catalysis, particularly with palladium and copper, could enable the late-stage introduction of the benzyl (B1604629) group or other functionalities onto the 4,6-dimethyl-1H-indole-2-carboxylic acid scaffold.

These advanced synthetic methods promise to streamline the production of this compound and its analogs, facilitating broader biological evaluation and application.

Identification of Novel Biological Targets and Therapeutic Avenues

The indole-2-carboxylic acid scaffold is a versatile pharmacophore present in numerous biologically active compounds. nih.govmdpi.comnih.gov A key area of future research will be the comprehensive elucidation of the biological targets and therapeutic potential of this compound.

A significant finding is that N-benzylindole-2-carboxylic acids have been identified as potent and selective antagonists of the CCR2b chemokine receptor. nih.gov This receptor is implicated in inflammatory and autoimmune diseases, suggesting that this compound could be a promising lead compound for the development of novel anti-inflammatory agents. The impact of the 4,6-dimethyl substitution on CCR2b affinity and selectivity warrants further investigation.

Furthermore, the broader class of indole derivatives has demonstrated a wide range of pharmacological activities, including:

Anticancer Properties: Many indole-based compounds exhibit potent antiproliferative activity against various cancer cell lines. mdpi.comnih.govsemanticscholar.org Future studies should explore the anticancer potential of this compound and its derivatives, with a focus on identifying specific cancer-related molecular targets.

Kinase Inhibition: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold has been successfully utilized in the design of selective kinase inhibitors. nih.govmdpi.comresearchgate.net Investigating the kinase inhibitory profile of this compound could uncover novel therapeutic opportunities.

A systematic screening of this compound against a panel of biological targets will be crucial in uncovering its full therapeutic potential.

Integration of Advanced Computational and Experimental Approaches for Discovery

The integration of computational and experimental methods is a powerful strategy for accelerating drug discovery and development. For this compound, a synergistic approach will be instrumental in understanding its structure-activity relationships (SAR) and in designing novel analogs with improved properties.

Molecular Modeling and Docking: Computational docking studies can predict the binding mode of this compound to its biological targets, such as the CCR2b receptor. These in silico models can provide valuable insights into the key molecular interactions and guide the design of new derivatives with enhanced affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound's interaction with its target protein over time, offering a deeper understanding of the binding stability and the conformational changes involved. nih.govnih.gov This information is crucial for optimizing the design of next-generation inhibitors.

By combining these computational predictions with experimental validation through synthesis and biological testing, researchers can adopt a rational design cycle to efficiently explore the chemical space around the this compound scaffold.

Exploration of this compound as a Versatile Chemical Probe

A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. Given the potential for potent and selective biological activity, this compound could be developed into a valuable chemical probe.

The indole scaffold is known for its intrinsic fluorescent properties, which can be modulated by substitution. rsc.orgmdpi.comnih.govrsc.orgresearchgate.net Future research could focus on:

Development of Fluorescent Analogs: By incorporating fluorophores or modifying the substitution pattern to enhance its native fluorescence, this compound could be transformed into a fluorescent probe. Such a probe would enable the visualization and tracking of its biological target within living cells, providing valuable insights into its mechanism of action and the biological processes it modulates.

Target Identification and Validation: A well-characterized chemical probe based on this scaffold would be a powerful tool for identifying and validating novel biological targets. Its specific interactions could be used to pull down its binding partners from cell lysates, leading to the discovery of previously unknown therapeutic targets.

The development of this compound as a chemical probe would not only advance our understanding of its own biological activity but also contribute to the broader field of chemical biology.

Potential for Derivatization to Address Specific Biological Challenges

The modular nature of the this compound structure makes it an excellent candidate for derivatization to address specific biological challenges. Structure-activity relationship studies on related indole-2-carboxamides have shown that modifications at various positions of the indole ring can significantly impact biological activity.

Future derivatization strategies could focus on:

Substitution on the Indole Ring: The 4- and 6-methyl groups can be replaced with other functional groups to fine-tune the electronic properties and metabolic stability of the molecule.

Modification of the Carboxylic Acid: The carboxylic acid moiety is a key interaction point with many biological targets. It can be converted to esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic properties and target engagement.

Through systematic derivatization, it will be possible to optimize the potency, selectivity, and drug-like properties of this compound for a range of therapeutic applications.

Q & A

Q. How do steric effects from the benzyl group influence reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.